3-(3,4-Dichlorophenyl)oxolan-3-ol

Description

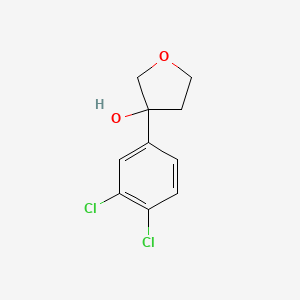

3-(3,4-Dichlorophenyl)oxolan-3-ol (CAS: 1157308-64-9) is a halogenated oxolane derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 3,4-dichlorophenyl group at the 3-position and a hydroxyl group at the same carbon.

The 3,4-dichlorophenyl moiety contributes to its lipophilicity and electronic properties, which may influence solubility, metabolic stability, and receptor interactions. While direct pharmacological data for this compound are sparse, its structural analogs have been studied for diverse applications, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAKETUVFTZANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)oxolan-3-ol typically involves the reaction of 3,4-dichlorophenol with an appropriate epoxide under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of solvent and catalyst can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)oxolan-3-ol has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound may serve as a probe in biological studies to understand cellular processes.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

3-(3,4-Dichlorophenyl)oxolan-3-ol can be compared with other similar compounds, such as 3-(3,4-dichlorophenyl)propionic acid and 3-(3,4-dichlorophenyl)urea. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its oxolan ring, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxolan-3-ol Derivatives

Structural Analogs with Modified Aryl Substituents

The following compounds share the oxolan-3-ol core but differ in substituents on the phenyl ring, leading to distinct physicochemical and biological properties:

Key Observations:

- Electronic Effects: The dichlorophenyl group in this compound introduces strong electron-withdrawing effects, which may stabilize negative charges or influence binding to electron-rich targets.

- Steric Considerations : The dimethylphenyl analog (2-CH₃, 3-CH₃) introduces steric hindrance, which could reduce enzymatic degradation or limit access to certain binding pockets compared to the dichlorophenyl variant .

- Polarity and Solubility : The hydroxylated analog 4-(3-Hydroxyphenyl)oxolan-3-ol offers increased polarity, likely improving aqueous solubility but reducing membrane permeability compared to the dichlorophenyl compound .

Functional Analogs with Shared 3,4-Dichlorophenyl Moieties

Several compounds share the 3,4-dichlorophenyl group but differ in core structures, leading to divergent applications:

Urea Derivatives (e.g., BTdCPU, NCPdCPU)

- The urea backbone enables hydrogen bonding, while the dichlorophenyl group enhances lipophilicity and target affinity . Comparison: Unlike this compound, these compounds lack the oxolane ring, favoring planar structures that may improve DNA intercalation or enzyme binding.

Amine Derivatives (e.g., BD 1008, BD 1047)

- BD 1008 and BD 1047 : These sigma receptor ligands feature a 3,4-dichlorophenyl group attached to an ethylamine backbone. They are used in neurological research due to their high affinity for σ₁ and σ₂ receptors .

- Comparison : The amine functionality in BD 1008/BD 1047 enables protonation at physiological pH, enhancing solubility and ionic interactions with receptors—a property absent in the neutral oxolan-3-ol derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.